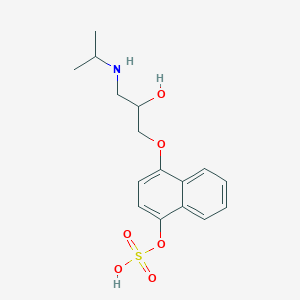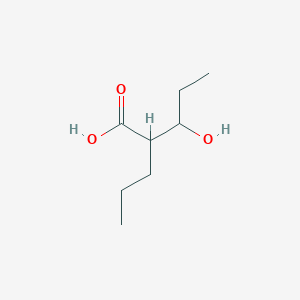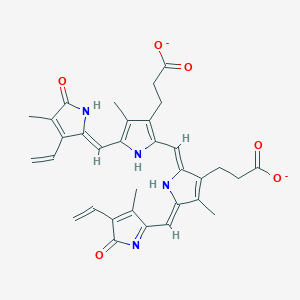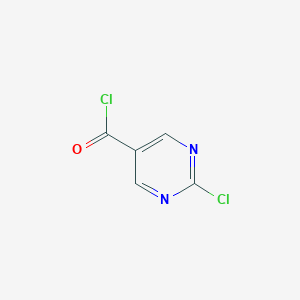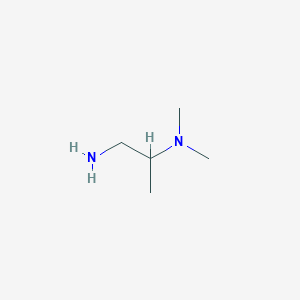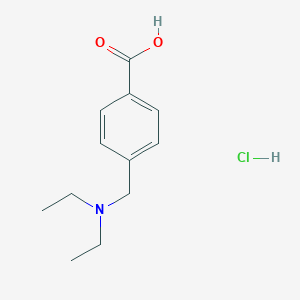
4-((二乙胺基)甲基)苯甲酸盐酸盐
描述
Abacavir hemisulfate is a salt form of abacavir, a nucleoside analog reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Abacavir is a synthetic carbocyclic nucleoside with the chemical formula { (1S,4R)-4- [2-amino-6- (cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol hemisulfate. It is known for its effectiveness in inhibiting the replication of HIV by targeting the reverse transcriptase enzyme .
科学研究应用
阿巴卡韦半硫酸盐具有广泛的科学研究应用:
化学: 用作研究核苷类似物及其化学性质的模型化合物。
生物学: 研究其对病毒复制和细胞机制的影响。
医学: 广泛用于治疗 HIV 感染,通常与其他抗逆转录病毒药物联合使用。
工业: 用于开发药物制剂和药物递送系统.
准备方法
合成路线和反应条件
阿巴卡韦半硫酸盐的合成涉及几个关键步骤。一种常见的方法是从合适的二卤代氨基嘧啶开始,将其与氨基醇反应形成中间体化合物。 然后将该中间体环化以生成关键的中间体化合物,然后用环丙基胺置换氯原子以生成阿巴卡韦的游离碱 . 然后通过与硫酸反应将游离碱转化为其半硫酸盐 .
工业生产方法
阿巴卡韦半硫酸盐的工业生产通常涉及使用上述合成路线进行大规模合成。 该过程针对高收率和高纯度进行优化,通常涉及在水和醇混合物中使用无机碱来去除保护基团并分离最终产物 .
化学反应分析
反应类型
阿巴卡韦半硫酸盐经历各种化学反应,包括:
氧化: 阿巴卡韦可以被氧化形成其相应的羧酸衍生物。
还原: 还原反应可以将阿巴卡韦转化为其醇衍生物。
取代: 亲核取代反应可以在阿巴卡韦分子中引入不同的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 对于亲核取代反应,使用诸如氢化钠和卤代烷之类的试剂。
主要产物
氧化: 羧酸衍生物。
还原: 醇衍生物。
取代: 取决于所用试剂的各种取代的阿巴卡韦衍生物。
作用机制
阿巴卡韦半硫酸盐通过抑制逆转录酶发挥作用,逆转录酶是 HIV 复制所必需的酶。进入细胞后,阿巴卡韦被磷酸化为其活性形式,碳环鸟苷三磷酸。 该活性代谢物与天然核苷竞争掺入病毒 DNA 中,导致链终止并抑制病毒复制 .
相似化合物的比较
类似化合物
拉米夫定: 另一种核苷类似物逆转录酶抑制剂,与阿巴卡韦联合用于治疗 HIV。
齐多夫定: 一种核苷类似物,也靶向逆转录酶,但具有不同的化学结构。
替诺福韦: 一种核苷酸类似物逆转录酶抑制剂,具有类似的作用机制,但药代动力学特性不同。
独特性
阿巴卡韦半硫酸盐因其特定的化学结构而独一无二,该结构使逆转录酶能够有效抑制。 它与其他抗逆转录病毒药物的联合使用提高了其疗效并降低了耐药性发展的可能性 .
属性
IUPAC Name |
4-(diethylaminomethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSXCOZXAABDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486107 | |
| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106261-54-5 | |
| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

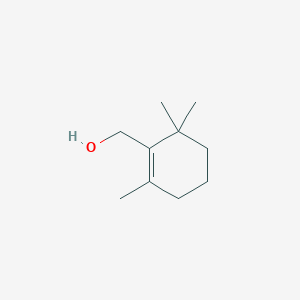
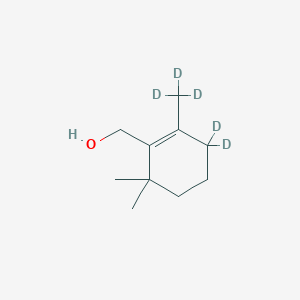
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
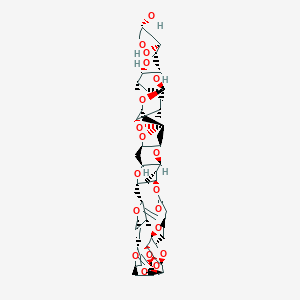

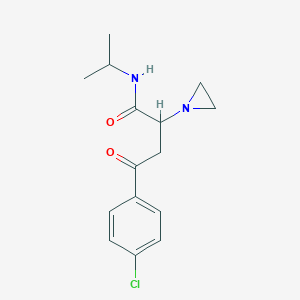
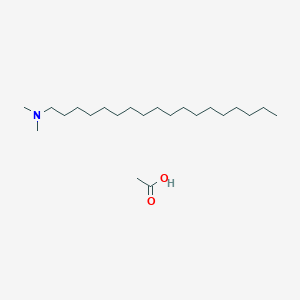
![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
